2-Benzyl-1H-benzoimidazol-5-ylamine hydrochloride
Overview
Description
2-Benzyl-1H-benzoimidazol-5-ylamine hydrochloride is a chemical compound with the molecular formula C14H13N3•HCl and a molecular weight of 259.73 g/mol . This compound is a derivative of benzimidazole, a class of heterocyclic aromatic compounds known for their diverse applications in scientific research and industry .
Preparation Methods
The synthesis of 2-Benzyl-1H-benzoimidazol-5-ylamine hydrochloride typically involves the fusion of benzene and imidazole moieties. One common synthetic route includes the reduction of 2-nitro-4-methylacetanilide to obtain 2,5 (or 2,6)-dimethylbenzimidazole . Industrial production methods often involve the use of high-quality reference standards to ensure accurate results .
Chemical Reactions Analysis
2-Benzyl-1H-benzoimidazol-5-ylamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrochloric acid, ethyl acetate, and absolute ethanol . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has immense potential in scientific research due to its unique structure. It is widely used in drug development, catalysis, and material synthesis. Its applications extend to chemistry, biology, medicine, and industry, making it a versatile tool for researchers .
Mechanism of Action
The mechanism of action of 2-Benzyl-1H-benzoimidazol-5-ylamine hydrochloride involves the formation of a Schiff intermediate by the reaction of aldehyde with one of the amines, followed by cyclization to form the product . This compound interacts with various molecular targets and pathways, contributing to its diverse biological activities.
Comparison with Similar Compounds
2-Benzyl-1H-benzoimidazol-5-ylamine hydrochloride is unique due to its specific structural characteristics and applications. Similar compounds include other benzimidazole derivatives, such as 1-Cyclohexyl-1H-benzoimidazol-5-ylamine . These compounds share a fundamental structural characteristic of a six-membered benzene fused to a five-membered imidazole moiety .
Properties
IUPAC Name |
2-benzyl-3H-benzimidazol-5-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3.ClH/c15-11-6-7-12-13(9-11)17-14(16-12)8-10-4-2-1-3-5-10;/h1-7,9H,8,15H2,(H,16,17);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGHMWLZOCFLQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=C(N2)C=C(C=C3)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185300-53-1 | |
Record name | 1H-Benzimidazol-6-amine, 2-(phenylmethyl)-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185300-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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